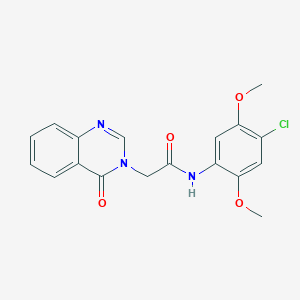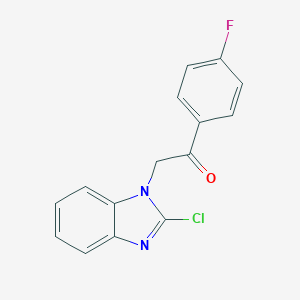![molecular formula C21H22N4O4S B277533 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B277533.png)
3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide, also known as QPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. QPP belongs to the class of quinazoline compounds and is a potent inhibitor of several enzymes and receptors.
Mecanismo De Acción
3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide inhibits enzymes and receptors by binding to their active sites or allosteric sites. 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide binds to the active site of PKB and inhibits its activity by preventing its phosphorylation and activation. 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide binds to the catalytic site of PDE5 and inhibits its activity by preventing the hydrolysis of cyclic guanosine monophosphate (cGMP). 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide binds to the zinc ion in the active site of CA and inhibits its activity by preventing the hydration of carbon dioxide.
Biochemical and Physiological Effects:
3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has several biochemical and physiological effects. 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide inhibits the growth and proliferation of cancer cells by blocking the PI3K/Akt/mTOR pathway. 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide also inhibits the replication of viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV). 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has vasodilatory effects by increasing the levels of cGMP in smooth muscle cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of several enzymes and receptors, which makes it a valuable tool compound for studying their functions. 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has been extensively studied in vitro and in vivo, which provides a wealth of data on its properties and effects. However, 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide also has some limitations for lab experiments. It is a relatively complex molecule that requires specialized equipment and expertise for synthesis and purification. 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide is also relatively expensive compared to other tool compounds.
Direcciones Futuras
There are several future directions for the study of 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide. One direction is to explore its potential applications in the treatment of cancer, viral infections, and inflammatory diseases. Another direction is to study its interactions with other enzymes and receptors to better understand its mechanism of action. Additionally, the development of more efficient and cost-effective synthesis methods for 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide could facilitate its use in scientific research. Finally, the development of 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide derivatives with improved properties and selectivity could lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
The synthesis of 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide involves the reaction of 3-(4-oxo-3(4H)-quinazolinyl)propionic acid with 4-(1-pyrrolidinylsulfonyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The crude product is purified by column chromatography to obtain pure 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide.
Aplicaciones Científicas De Investigación
3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit several enzymes and receptors, including protein kinase B (PKB), phosphodiesterase 5 (PDE5), and carbonic anhydrase (CA). 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has also been shown to have anticancer, antiviral, and anti-inflammatory properties. 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has been used as a tool compound to study the role of PKB in cancer and other diseases. 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has also been used to study the role of PDE5 in erectile dysfunction and pulmonary hypertension.
Propiedades
Nombre del producto |
3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide |
|---|---|
Fórmula molecular |
C21H22N4O4S |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
3-(4-oxoquinazolin-3-yl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C21H22N4O4S/c26-20(11-14-24-15-22-19-6-2-1-5-18(19)21(24)27)23-16-7-9-17(10-8-16)30(28,29)25-12-3-4-13-25/h1-2,5-10,15H,3-4,11-14H2,(H,23,26) |
Clave InChI |
QWSQDLDPYSCHEK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B277450.png)


![1-{[5-(4-chlorophenyl)-1H-tetraazol-1-yl]acetyl}-4-methylpiperidine](/img/structure/B277453.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277454.png)

![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277460.png)
![1-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B277461.png)

![4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine](/img/structure/B277463.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277464.png)

![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B277468.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277471.png)